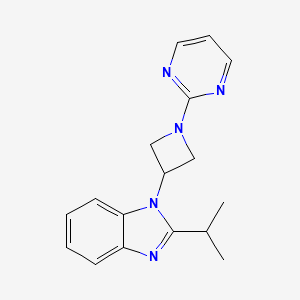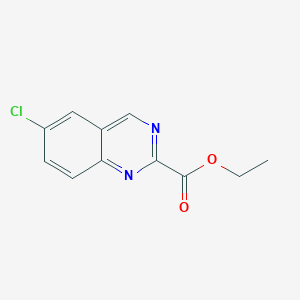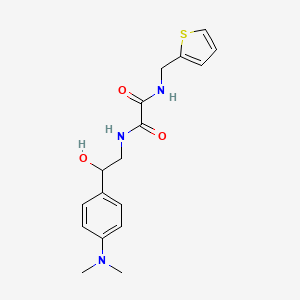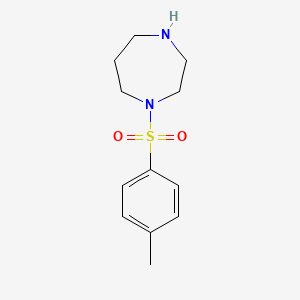
(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Azetidinones, due to their structural uniqueness, have been a focal point in medicinal chemistry for their potential therapeutic properties. The synthesis of azetidinone derivatives often involves condensation reactions, cyclization, and substitution reactions. For example, a study demonstrated the synthesis of pyrimidine-azetidinone analogs, exploring their antimicrobial and antitubercular activities. These compounds were synthesized via a multi-step process involving the reaction of aromatic amines with N-phenylacetamide, followed by cyclization to form azetidinone analogs. These synthesized compounds were evaluated for their biological activities against bacterial and fungal strains, as well as Mycobacterium tuberculosis, showcasing their potential in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Structural and Mechanistic Studies
Research into the structure and mechanism of synthesis of compounds related to azetidinones has provided insights into their formation and potential applications. For instance, the synthesis of phenyl(perimidine) methanone derivatives through condensation reactions and their subsequent reactions to form various compounds have been investigated. These studies contribute to our understanding of the chemical properties and reactivity of azetidinone derivatives, laying the groundwork for further applications in synthesis and drug design.
Catalytic and Asymmetric Synthesis
Azetidinone derivatives also play a role in catalytic and asymmetric synthesis, serving as intermediates or catalysts themselves in various organic reactions. Research has shown that compounds like (1R,3S,4S)-2-azanorbornyl-3-methanol can be synthesized and used as catalysts for the enantioselective epoxidation of α,β-enones, leading to high yields and enantioselectivities. These findings underscore the versatility of azetidinone derivatives in asymmetric synthesis and their potential in creating chiral compounds of pharmaceutical interest (Lu et al., 2008).
Antimicrobial and Antioxidant Activities
Further, azetidinone derivatives have been evaluated for their antimicrobial and antioxidant properties. Synthesis of novel compounds and testing against various microbial strains have demonstrated the potential of these derivatives in developing new antimicrobial agents. For example, some studies have focused on the synthesis of 5-amino-4(3H)-pyrimidinones and their derivatives, exploring their analgesic and anti-inflammatory activities, which can be pivotal in the development of new therapeutic agents (Ueda et al., 1983).
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)11-22(20,21)15-9-18(10-15)16(19)13-6-5-7-14(8-13)17(3)4/h5-8,12,15H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWKFRSAHHCMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2456968.png)
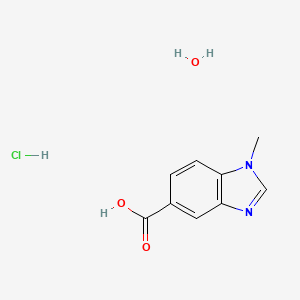
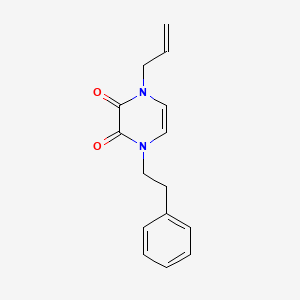
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide](/img/structure/B2456973.png)
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2456974.png)
![N-(4-methylcyclohexyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456976.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2456978.png)
![methyl 2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetate](/img/structure/B2456979.png)

